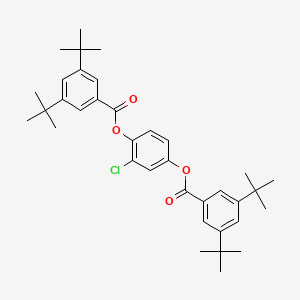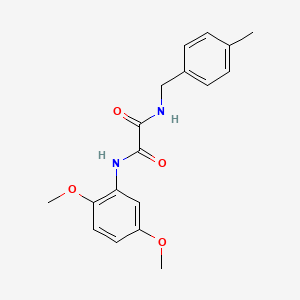
2-chloro-1,4-phenylene bis(3,5-di-tert-butylbenzoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-1,4-phenylene bis(3,5-di-tert-butylbenzoate) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a white solid that is used as a stabilizer in plastics and polymers. This compound has also been studied for its potential use in biomedical research.
Mecanismo De Acción
The mechanism of action of 2-chloro-1,4-phenylene bis(3,5-di-tert-butylbenzoate) is not fully understood. However, it has been suggested that it exerts its anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species and pro-inflammatory cytokines.
Biochemical and Physiological Effects
Studies have shown that 2-chloro-1,4-phenylene bis(3,5-di-tert-butylbenzoate) has various biochemical and physiological effects. It has been found to reduce the levels of inflammatory markers such as interleukin-6 and tumor necrosis factor-alpha. It has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-chloro-1,4-phenylene bis(3,5-di-tert-butylbenzoate) in lab experiments include its stability and low toxicity. It is also readily available and easy to synthesize. However, its solubility in water is limited, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-chloro-1,4-phenylene bis(3,5-di-tert-butylbenzoate). One potential area of research is its use in the treatment of cancer. Studies have shown that it has anti-cancer properties and may be effective in inhibiting the growth of cancer cells. Another area of research is its use in the treatment of diabetes. Studies have shown that it may be effective in reducing blood glucose levels. Additionally, more research is needed to fully understand its mechanism of action and to explore its potential use in other diseases.
Métodos De Síntesis
The synthesis of 2-chloro-1,4-phenylene bis(3,5-di-tert-butylbenzoate) involves the reaction of 2-chloro-1,4-phenylenediamine with 3,5-di-tert-butylbenzoyl chloride in the presence of a base. The reaction takes place at room temperature and the product is obtained in high yield.
Aplicaciones Científicas De Investigación
2-chloro-1,4-phenylene bis(3,5-di-tert-butylbenzoate) has been extensively studied for its potential use in biomedical research. It has been found to have anti-inflammatory and antioxidant properties, which makes it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.
Propiedades
IUPAC Name |
[3-chloro-4-(3,5-ditert-butylbenzoyl)oxyphenyl] 3,5-ditert-butylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H45ClO4/c1-33(2,3)24-15-22(16-25(19-24)34(4,5)6)31(38)40-28-13-14-30(29(37)21-28)41-32(39)23-17-26(35(7,8)9)20-27(18-23)36(10,11)12/h13-21H,1-12H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBJFNHFWHMTIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2=CC(=C(C=C2)OC(=O)C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)Cl)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H45ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorobenzene-1,4-diyl bis(3,5-di-tert-butylbenzoate) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-bromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B5181610.png)
![5-bromo-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5181620.png)
![N-(4-fluorobenzyl)-3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanamide](/img/structure/B5181633.png)
![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-iodobenzamide](/img/structure/B5181639.png)
![5-{5-bromo-2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5181641.png)
![6-(2-methoxy-1-naphthyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5181648.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-4-fluorobenzamide](/img/structure/B5181656.png)
![4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-(2-methoxy-4-nitrophenyl)benzamide](/img/structure/B5181664.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5181675.png)
![1-[2-(2,3-dichlorophenoxy)ethyl]pyrrolidine](/img/structure/B5181687.png)
![4-(benzyloxy)-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5181695.png)
![N-{2-[(2,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-3,5,7-trimethyl-1-adamantanecarboxamide](/img/structure/B5181708.png)
![6-bromo-8-nitro-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5181720.png)